molecular formula C29H27N3O5 B11630647 N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide

Cat. No.: B11630647
M. Wt: 497.5 g/mol
InChI Key: QPNJPCYYDZIJJR-UHFFFAOYSA-N
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Description

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a furan ring, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.

    Methoxylation: The methoxy group is added through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the quinazolinone-furan intermediate with 4-hydroxyacetophenone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a quinazolinone core, furan ring, and acetamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide

InChI

InChI=1S/C29H27N3O5/c1-19(33)30-22-10-12-23(13-11-22)37-18-21-16-20(9-14-27(21)35-2)28-31-26-8-4-3-7-25(26)29(34)32(28)17-24-6-5-15-36-24/h3-16,28,31H,17-18H2,1-2H3,(H,30,33)

InChI Key

QPNJPCYYDZIJJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC

Origin of Product

United States

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